(R)-1-Methoxybutan-2-ol
Description
(R)-1-Methoxybutan-2-ol is a chiral secondary alcohol with a methoxy (-OCH₃) group at position 1 and a hydroxyl (-OH) group at position 2 of a four-carbon chain. Its molecular formula is C₅H₁₂O₂, and its stereochemistry (R-configuration) distinguishes it from its (S)-enantiomer. This compound is classified as a flammable liquid (UN 1987) under transport regulations, with hazard class 3 (flammable liquids) and packing group III .
Properties
CAS No. |
39010-62-3 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2R)-1-methoxybutan-2-ol |
InChI |
InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
CSZZMFWKAQEMPB-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](COC)O |
Canonical SMILES |
CCC(COC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares (R)-1-Methoxybutan-2-ol with selected analogs, including branched alcohols, unsaturated alcohols, and a benzyloxy-substituted derivative:
Key Observations:
- Branching and Unsaturation : Compounds like 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol have lower molecular weights (86.13 vs. 118.17) due to shorter carbon chains or unsaturated bonds. Their boiling points vary significantly (98–140°C), influenced by branching and intermolecular forces .
- Functional Groups : The benzyloxy-substituted derivative (C₁₄H₂₂O₂) has a higher molecular weight (222.33) and likely reduced volatility compared to this compound, making it more suitable for specialized synthetic applications .
- Enantiomeric Differences: While the racemic 1-Methoxy-2-butanol shares the same molecular formula as the (R)-enantiomer, stereochemical differences could impact biological activity or chiral separation processes, though specific data is absent in the evidence .
Research Implications and Gaps
- Physical Property Data : Critical parameters like boiling point, density, and optical rotation for this compound are absent in the evidence, limiting direct comparisons. Further experimental characterization is needed.
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